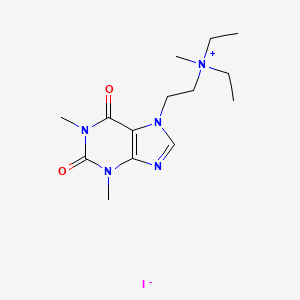

Etamiphyllin methiodide

Description

Contextualization within the Xanthine (B1682287) Derivative Class

Xanthines are a group of purine-based alkaloids found in common beverages like coffee, tea, and cocoa. nih.gov The most well-known naturally occurring xanthines include caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246). nih.govclockss.org These compounds are recognized for their stimulant and bronchodilator effects. wikipedia.org

The core structure of these molecules is the xanthine scaffold, a purine (B94841) base with two oxo groups. wikipedia.org Synthetic modifications to this scaffold have led to a wide array of derivatives with diverse pharmacological applications. ekb.egnih.gov Etamiphyllin itself is a derivative of theophylline, featuring a diethylaminoethyl group at the 7-position. nih.gov As a member of this class, etamiphyllin methiodide's properties are understood within the broader context of xanthine pharmacology, which primarily involves the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors. nih.govwikipedia.org

Rationale for Quaternary Ammonium (B1175870) Modification: The Methiodide Moiety

The addition of a methiodide moiety to etamiphylline (B1195060) transforms it into a quaternary ammonium compound. This chemical modification, known as quaternization, introduces a permanent positive charge on one of the nitrogen atoms. nih.gov This structural change is a deliberate strategy in medicinal chemistry to alter a molecule's properties.

The primary rationales for this modification include:

Altered Solubility: Quaternary ammonium salts often exhibit increased water solubility, which can be advantageous in certain research and formulation contexts. nih.gov

Modified Pharmacokinetics: The permanent positive charge can significantly impact how the compound interacts with biological membranes. Generally, highly charged molecules have reduced ability to cross the blood-brain barrier, potentially localizing their effects to the periphery.

Changes in Pharmacological Activity: The introduction of a charged group can alter the compound's binding affinity and selectivity for its biological targets, such as specific receptor subtypes or enzymes. nih.gov The modification can lead to enhanced, reduced, or entirely different pharmacological effects compared to the parent tertiary amine compound.

Historical Perspective of Related Compounds in Biomedical Research

The study of xanthine derivatives has a rich history in biomedical research. Caffeine was first isolated in the 1820s, and theophylline was isolated from tea leaves in 1888. clockss.orgnih.gov Theophylline's clinical use for asthma began in the 1950s. nih.gov

Throughout the 20th century, extensive research was conducted to synthesize and evaluate new xanthine derivatives to improve efficacy and selectivity. ekb.eg This led to the development of compounds like pentoxifylline, an analog of theobromine used for intermittent claudication. ekb.eg The overarching goal of this research has been to create derivatives with more specific actions, for instance, by targeting particular subtypes of adenosine receptors or phosphodiesterase enzymes, thereby maximizing therapeutic effects while minimizing unwanted side effects. ekb.egontosight.ai

Significance of this compound in Contemporary Preclinical Pharmacology

Preclinical research is the stage of investigation that precedes human clinical trials, involving experiments to understand the fundamental biology of a disease and to test potential treatments in non-human models. als.net In this context, this compound serves as a valuable research tool. Its unique properties, conferred by the quaternary ammonium group, allow scientists to investigate the specific roles of central versus peripheral nervous system targets of xanthine derivatives.

By comparing the effects of etamiphyllin with this compound, researchers can dissect the mechanisms of action of this class of compounds. The study of such modified molecules is crucial for designing new drugs with improved target specificity and better therapeutic profiles. nih.gov Preclinical studies with compounds like this compound are essential for gathering the safety and efficacy data needed before a drug candidate can be considered for human trials. als.netiaea.org

Data on Related Xanthine Compounds

The following table provides a comparative overview of the primary mechanisms of action of well-known xanthine derivatives.

| Compound | Primary Mechanism of Action | Key Pharmacological Effects |

| Theophylline | Non-selective phosphodiesterase (PDE) inhibitor; Adenosine receptor antagonist drugbank.com | Bronchodilation, cardiac stimulation, CNS stimulation wikipedia.orgpressbooks.pub |

| Caffeine | Non-selective adenosine receptor antagonist; PDE inhibitor (at high concentrations) wikipedia.org | CNS stimulant, increased alertness wikipedia.org |

| Pentoxifylline | Non-selective PDE inhibitor ekb.eg | Vasodilation, improved blood flow nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

35206-03-2 |

|---|---|

Molecular Formula |

C14H24IN5O2 |

Molecular Weight |

421.28 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C14H24N5O2.HI/c1-6-19(5,7-2)9-8-18-10-15-12-11(18)13(20)17(4)14(21)16(12)3;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ZRNCURVARUWAMN-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.[I-] |

Origin of Product |

United States |

Synthesis and Structural Elucidation in Research Contexts

Established Synthetic Pathways for Etamiphyllin

The synthesis of etamiphyllin is primarily achieved through the N-alkylation of theophylline (B1681296). Theophylline possesses an acidic proton at the N7 position of the purine (B94841) ring system, which can be removed by a base, allowing for the subsequent attachment of an alkyl side chain.

A common and established pathway involves the reaction of theophylline with 2-diethylaminoethyl chloride. In this procedure, theophylline is treated with a suitable base, such as sodium ethoxide or sodium carbonate, in a polar solvent like ethanol (B145695) or dioxane to generate the theophylline anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-diethylaminoethyl chloride and displacing the chloride leaving group to form the N7-substituted product, etamiphyllin. kennesaw.edu The reaction is typically heated to ensure a reasonable reaction rate.

An alternative and often higher-yielding method involves reacting theophylline directly with a molar excess of an amine in the presence of an alkyl dihalide and a weak base. nih.gov For instance, reacting theophylline with 1,2-dichloroethane (B1671644) and diethylamine (B46881) at elevated temperatures (e.g., >90°C) can produce etamiphyllin in a single step. nih.gov The use of a weak base like sodium carbonate is crucial to neutralize the hydrogen chloride formed during the reaction without promoting undesirable side reactions. kennesaw.edunih.gov

Post-synthesis, purification is essential to isolate etamiphyllin from unreacted starting materials and byproducts. This is typically accomplished through techniques such as recrystallization from a suitable solvent system or extraction methods to achieve the desired purity for subsequent analytical characterization or further chemical modification. kennesaw.edu

Table 1: Key Components in a Representative Etamiphyllin Synthesis

| Role | Compound | Rationale |

|---|---|---|

| Starting Material | Theophylline | Provides the core xanthine (B1682287) scaffold. |

| Alkylating Agent | 2-Diethylaminoethyl chloride | Introduces the diethylaminoethyl side chain at the N7 position. |

| Base | Sodium Carbonate | Acts as a proton acceptor to deprotonate theophylline. kennesaw.edunih.gov |

| Solvent | Dioxane / Ethanol | Provides a medium for the reaction to occur. kennesaw.edu |

Methodologies for Quaternization to Etamiphyllin Methiodide

The conversion of etamiphyllin to this compound is a classic example of the Menshutkin reaction, which describes the alkylation of a tertiary amine to form a quaternary ammonium (B1175870) salt. rsc.org In this specific case, the tertiary amine is the diethylaminoethyl moiety of etamiphyllin, and the alkylating agent is methyl iodide.

The synthesis is typically straightforward: Etamiphyllin is dissolved in an appropriate aprotic solvent, such as acetonitrile, chloroform, or dimethylformamide. researchgate.netgoogle.com An excess of methyl iodide (CH₃I) is then added to the solution. The reaction mixture is often stirred at room temperature or gently heated to facilitate the reaction. rsc.orggoogle.com

The mechanism involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom of the diethylaminoethyl group onto the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond and displaces the iodide ion, which then serves as the counter-ion to the newly formed quaternary ammonium cation. The resulting product, this compound, is an ionic salt and often precipitates from the reaction mixture, allowing for easy isolation by filtration. If it remains dissolved, the product can be obtained by evaporating the solvent.

Advanced Characterization Techniques for Confirming Methiodide Formation

Confirmation of the successful synthesis of this compound from etamiphyllin requires a combination of spectroscopic and analytical methods to verify the structural changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is a primary tool for confirming quaternization. The addition of a methyl group to the nitrogen atom results in the appearance of a new, distinct singlet in the ¹H NMR spectrum. This N-methyl signal is typically deshielded due to the positive charge on the adjacent nitrogen and would appear at a characteristic chemical shift, likely in the range of 3.3-3.5 ppm. google.com Furthermore, the protons on the carbons directly attached to the newly quaternized nitrogen (the -CH₂-N⁺- groups) would exhibit a downfield shift compared to their positions in the parent etamiphyllin molecule. mdpi.com ¹³C NMR would similarly show a new signal for the N-methyl carbon and a downfield shift for the carbons adjacent to the positive nitrogen center. mdpi.com

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing ionic compounds like quaternary ammonium salts. nih.govrsc.org In positive-ion mode, the mass spectrum would show a distinct peak corresponding to the cationic portion of the molecule, [Etamiphyllin-CH₃]⁺. The mass-to-charge ratio (m/z) of this peak would be exactly 15.02 Da (the mass of a -CH₃ group plus a proton, minus an electron) higher than the protonated parent etamiphyllin molecule, [Etamiphyllin+H]⁺. The detection of this specific cation provides definitive evidence of successful methylation. mdpi.com

X-ray Crystallography : For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of structure. iucr.orgrsc.orgacs.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the N-C bond formation between the diethylaminoethyl nitrogen and the new methyl group. It also reveals the spatial relationship between the quaternary ammonium cation and the iodide counter-ion, providing detailed information on bond lengths, bond angles, and crystal packing. rsc.orgmdpi.com

Table 2: Expected Spectroscopic Shifts for this compound Formation

| Technique | Observation in Etamiphyllin | Expected Change in this compound |

|---|---|---|

| ¹H NMR | -CH₂-N(Et)₂ protons at a specific chemical shift. | Appearance of a new singlet for the N⁺-CH₃ group (approx. 3.3-3.5 ppm). google.com Downfield shift of adjacent -CH₂- protons. |

| ¹³C NMR | -CH₂-N(Et)₂ carbons at a specific chemical shift. | Appearance of a new signal for the N⁺-CH₃ carbon. Downfield shift of adjacent carbons. mdpi.com |

| ESI-MS | Detection of [M+H]⁺ at m/z 280.18. | Detection of the cation [M]⁺ at m/z 294.20. |

Investigation of Stereoisomerism and its Implications for Biological Activity

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. researchgate.net This concept is of paramount importance in pharmacology, as the biological activity of a drug often depends critically on its specific stereochemistry. dtic.milpsu.edu Biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a drug molecule, leading to differences in efficacy, metabolism, or toxicity. acs.orgpsu.edu

However, in the specific case of etamiphyllin and its derivative, this compound, the molecule is achiral. An examination of its structure reveals no stereocenters (chiral carbons) or elements of planar or axial chirality. The diethylaminoethyl side chain and the purine ring system lack any asymmetric atoms. Consequently, etamiphyllin does not exist as enantiomers or diastereomers.

Therefore, an investigation into stereoisomerism is not applicable to this compound itself. The absence of stereoisomers means that all molecules of etamiphyllin are identical in their three-dimensional structure, simplifying its chemical synthesis and pharmacological evaluation in this specific regard. While stereochemistry is a critical consideration for a vast number of pharmaceutical compounds, it does not play a role in the chemistry or biological activity of etamiphyllin. researchgate.netacs.org

Pharmacological Classification and Receptor Modulatory Roles

Classification as a Methylxanthine Derivative

Etamiphyllin is chemically classified as a xanthine (B1682287) derivative. pharmaoffer.comwikipedia.org Specifically, it belongs to the methylxanthine class of compounds, which are purine (B94841) derivatives and include well-known substances such as theophylline (B1681296), caffeine (B1668208), and theobromine (B1682246). pharmaoffer.comvin.comresearchgate.net Its structure is 7-[2-(Diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. wikipedia.orgnih.gov The "methiodide" component indicates it is a quaternary ammonium (B1175870) salt form of the parent compound. This classification as a methylxanthine is fundamental to understanding its primary mechanisms of action. researchgate.netdrugbank.com

Role as a Phosphodiesterase Inhibitor

A primary mechanism of action for methylxanthines, including etamiphylline (B1195060), is the inhibition of phosphodiesterase (PDE) enzymes. vin.comresearchgate.net These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.ainih.gov By inhibiting PDE activity, etamiphylline leads to an increase in the intracellular concentrations of these cyclic nucleotides. ontosight.ai

While specific inhibitory profiles for etamiphylline against various PDE subtypes are not extensively detailed in the literature, methylxanthines like theophylline are generally characterized as non-selective PDE inhibitors. nih.govnih.gov This non-selectivity implies an ability to inhibit multiple PDE families. Research into related compounds has often focused on PDE III and PDE IV, as these isoenzymes are critical in inflammatory cells and airway smooth muscle. nih.govnih.gov Inhibition of PDE III and PDE IV is known to produce a wide range of anti-inflammatory and immunomodulatory effects. nih.gov Given its classification, etamiphylline is presumed to share this characteristic of non-selective inhibition, affecting various PDE subtypes. google.com

Table 1: General Functions of Key Phosphodiesterase Subtypes This table outlines the general roles of PDE subtypes relevant to the non-selective inhibitory action of methylxanthines.

| PDE Subtype | Primary Substrate | Key Cellular Functions | Implication of Inhibition |

|---|---|---|---|

| PDE III | cAMP (inhibited by cGMP) | Regulates cardiac contractility, platelet aggregation, and smooth muscle relaxation. nih.govnih.govnih.gov | Increased cAMP leads to positive inotropic effects and vasodilation. |

| PDE IV | cAMP | Primarily found in inflammatory, immune, and airway cells; regulates inflammatory responses. nih.govpeerj.commdpi.com | Increased cAMP leads to suppression of inflammatory cell activity and bronchodilation. peerj.commdpi.com |

The inhibition of phosphodiesterases by etamiphylline directly results in the accumulation of intracellular cAMP and cGMP. ontosight.ai These molecules act as crucial second messengers in numerous signaling pathways. An elevation in cAMP levels typically promotes the relaxation of smooth muscle, which is particularly relevant in the airways, and can modulate the function of inflammatory cells. vin.compeerj.com The increase in cGMP can also contribute to smooth muscle relaxation and other cellular responses. nih.gov The balance and compartmentalization of these two cyclic nucleotides are critical for regulating cellular function, and their levels are directly influenced by PDE activity. nih.govnih.gov

Role as an Adenosine Receptor Antagonist

In addition to PDE inhibition, a defining characteristic of methylxanthines is their function as adenosine receptor antagonists. researchgate.netresearchgate.net Etamiphylline, as a derivative of theophylline, is also recognized for this activity. researchgate.net Adenosine is an endogenous purine nucleoside that modulates many physiological processes by activating its specific receptors. By blocking these receptors, methylxanthines prevent adenosine from exerting its typically inhibitory effects on cellular function, which includes neurotransmitter release and cell excitability. nih.govnih.gov

Research has been conducted to determine the binding affinity of various xanthine derivatives at the different adenosine receptor subtypes (A1, A2A, A2B, and A3). A comparative study examined the antagonist potency of several alkylxanthines, including etamiphylline, at A1 and A2 adenosine receptors. The study determined the inhibitory constant (Ki), a measure of binding affinity, where a lower value indicates higher affinity.

The results showed that etamiphylline was a less potent antagonist at both A1 and A2 receptors compared to xanthine itself. windows.net Its affinity was also notably lower than that of other methylxanthines like theophylline and caffeine. windows.net Specific affinity data for etamiphylline at the A2B and A3 receptor subtypes were not provided in this key study.

Table 2: Comparative Binding Affinities (Ki) of Xanthine Derivatives at Adenosine Receptors Data extracted from a study comparing the antagonist potency of various xanthines at A1 (rat fat cells) and A2 (human platelets) receptors. windows.net

| Compound | A1 Receptor Ki (μM) | A2 Receptor Ki (μM) |

|---|---|---|

| Etamiphylline | 520 | > 10,000 |

| Theophylline | 14 | 21 |

| Caffeine | 43 | 29 |

| Xanthine | 170 | 93 |

The antagonism of adenosine receptors has significant consequences for cellular signaling. Adenosine receptors are G protein-coupled receptors; A1 and A3 subtypes typically couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP. nih.gov Conversely, A2A and A2B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP. nih.gov

Functional Antagonism in Bronchopulmonary Systems (Preclinical Models)

The primary therapeutic application of methylxanthines is in the management of respiratory diseases, owing to their ability to relax bronchial smooth muscle and mitigate airway responsiveness. While specific preclinical data on Etamiphyllin methiodide is limited, the well-documented effects of the parent compound class, particularly theophylline, provide a strong inferential basis for its functional antagonism in the bronchopulmonary system.

Theophylline has been shown to relax the smooth muscle of bronchial airways and pulmonary blood vessels. drugbank.comnih.gov This bronchodilatory effect is crucial in obstructive airway diseases. Furthermore, it reduces airway responsiveness to various stimuli, including histamine (B1213489), methacholine (B1211447), and allergens. drugbank.comnih.gov The proposed mechanisms for these effects include the inhibition of phosphodiesterase (PDE) enzymes, specifically PDE3 and PDE4, and antagonism of adenosine receptors. drugbank.comnih.govwikipedia.org Inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A and results in smooth muscle relaxation. nih.gov By blocking adenosine receptors, theophylline counteracts adenosine-mediated bronchoconstriction. drugbank.com

Table 1: Preclinical Evidence of Bronchopulmonary Functional Antagonism by Theophylline

| Model/System | Observed Effect | Proposed Mechanism | Reference |

| Bronchial Smooth Muscle | Relaxation | Phosphodiesterase (PDE3/PDE4) inhibition, leading to increased cAMP. | drugbank.comnih.govnih.gov |

| Pulmonary Blood Vessels | Relaxation | PDE inhibition. | drugbank.com |

| Airways | Reduced responsiveness to histamine, methacholine, adenosine, and allergens. | Adenosine A2B receptor antagonism. | drugbank.com |

Other Proposed Modulatory Actions

Beyond its direct effects on the bronchopulmonary system, the parent compound class of this compound is known to exert a range of modulatory actions on inflammatory and cellular pathways. These actions contribute to a broader anti-inflammatory profile.

A significant mechanism of action for theophylline at therapeutic concentrations is the activation of histone deacetylases (HDACs). nih.gov HDACs are enzymes that remove acetyl groups from histones, leading to the condensation of chromatin and the suppression of gene transcription. wikipedia.org In inflammatory conditions like asthma, there is an increased acetylation of histones, which promotes the expression of multiple inflammatory genes. nih.gov Theophylline activates HDACs, which reverses this process and switches off the expression of these inflammatory genes. drugbank.comnih.gov This mechanism is particularly relevant for its ability to reverse corticosteroid resistance in severe asthma and COPD, where HDAC2 activity is often reduced. nih.gov The activation of HDACs by theophylline is proposed to occur through the inhibition of phosphoinositide 3-kinase-delta (PI3K-delta). nih.gov

Nuclear factor-kappaB (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.comnih.gov In inflammatory diseases, NF-κB is activated, leading to the transcription of genes that drive the inflammatory response. unipa.it Theophylline has been shown to inhibit NF-κB. nih.gov This inhibition prevents the translocation of NF-κB into the nucleus, thereby reducing the expression of inflammatory genes. nih.gov This action is a crucial component of the anti-inflammatory effects of theophylline and is likely shared by its derivatives.

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine produced by various immune cells. nih.gov It plays a critical role in suppressing inflammatory responses by inhibiting the production of pro-inflammatory cytokines from macrophages and other cells. biorxiv.org Theophylline has been proposed to increase the secretion of IL-10, which contributes to its broad anti-inflammatory effects. nih.gov Enhanced IL-10 levels can help to dampen the inflammatory cascade in respiratory diseases.

Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair and the regulation of inflammatory processes. nih.gov While its role can be complex, in some inflammatory contexts, PARP-1 is considered pro-inflammatory. nih.gov Theophylline has been suggested to decrease the activity of PARP-1. drugbank.comnih.gov The inhibition of PARP-1 by HDAC inhibitors has also been noted, suggesting a potential interplay between these pathways. oncotarget.com By reducing PARP-1, theophylline may further contribute to the resolution of inflammation.

Table 2: Summary of Other Proposed Modulatory Actions of Theophylline

| Modulatory Action | Effect | Underlying Mechanism | Reference |

| Histone Deacetylase (HDAC) Activation | Suppression of inflammatory gene transcription. | Inhibition of PI3K-delta. | nih.govnih.gov |

| NF-kappaB Inhibition | Reduced expression of pro-inflammatory genes. | Prevention of NF-κB nuclear translocation. | nih.gov |

| IL-10 Secretion | Increased production of anti-inflammatory cytokine IL-10. | Not fully elucidated. | nih.gov |

| PARP-1 Decrease | Reduction in PARP-1 activity. | Potential link to HDAC inhibition. | drugbank.comnih.govoncotarget.com |

Mechanisms of Action at the Molecular and Cellular Levels

Elucidation of Signal Transduction Pathways

The signal transduction pathways affected by etamiphyllin methiodide are central to its therapeutic actions. These pathways primarily involve the regulation of cyclic adenosine (B11128) monophosphate (cAMP) and interactions with G-protein coupled receptors (GPCRs).

cAMP-Dependent Protein Kinase (PKA) Activation

A principal mechanism of action for xanthine (B1682287) derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes. nih.govnih.gov PDEs are responsible for the intracellular degradation of cyclic nucleotides, including cAMP. By inhibiting these enzymes, this compound is presumed to increase intracellular concentrations of cAMP. researchgate.net This elevation in cAMP leads to the activation of cAMP-dependent Protein Kinase (PKA). nih.gov

Activated PKA can then phosphorylate various downstream target proteins, initiating a cascade of events that result in the relaxation of smooth muscle and a reduction in the inflammatory response. nih.govresearchgate.net This pathway is a cornerstone of the bronchodilatory effects observed with methylxanthine administration.

Cellular Effects on Smooth Muscle Relaxation (e.g., Bronchial Smooth Muscle)

The relaxation of bronchial smooth muscle is a key therapeutic effect of this compound, leading to bronchodilation. taylorandfrancis.com This effect is a direct consequence of the molecular mechanisms described above. The increase in intracellular cAMP due to PDE inhibition leads to the activation of PKA, which in turn phosphorylates proteins involved in the regulation of muscle contraction. nih.govmdpi.com This ultimately results in the relaxation of the airway smooth muscle. mdpi.comnih.gov

Furthermore, the antagonism of adenosine receptors contributes to smooth muscle relaxation by preventing adenosine-mediated bronchoconstriction. nih.govmdpi.com Some studies on related compounds like theophylline (B1681296) suggest a potential role in modulating intracellular calcium levels, which could also contribute to smooth muscle relaxation. nih.gov Research on theophylline has indicated that it can attenuate Ca2+ sensitivity in tracheal smooth muscle, an effect presumed to be mediated through the action of cAMP. nih.gov

Below is an interactive table summarizing the cellular effects leading to smooth muscle relaxation.

| Cellular Effect | Molecular Mechanism | Consequence |

| Increased intracellular cAMP | Inhibition of Phosphodiesterase (PDE) | Activation of Protein Kinase A (PKA) |

| PKA-mediated phosphorylation | Phosphorylation of target proteins | Reduced smooth muscle contractility |

| Adenosine receptor antagonism | Blockade of A1, A2, and A3 receptors | Prevention of adenosine-induced bronchoconstriction |

| Modulation of intracellular calcium | Attenuation of Ca2+ sensitivity | Further promotion of muscle relaxation |

Modulation of Inflammatory and Immune Responses (Preclinical Investigations)

Preclinical studies on related xanthine derivatives have revealed significant anti-inflammatory and immunomodulatory properties, which are likely shared by this compound. These effects are crucial for the management of inflammatory airway diseases.

Inhibition of Inflammatory Mediator Release (e.g., Histamine (B1213489), Leukotrienes from Mast Cells)

Research has shown that theophylline can inhibit the release of histamine from mast cells. nih.gov This action is thought to be at least partially due to the antagonism of adenosine receptors, as adenosine can potentiate histamine release. nih.gov By blocking these receptors, theophylline, and by extension this compound, can reduce the degranulation of mast cells and the subsequent release of inflammatory mediators. Mast cell stabilization is a key component in preventing the inflammatory cascade in allergic responses. cebm.net While direct evidence for the inhibition of leukotriene release by this compound is not available, the general anti-inflammatory profile of xanthines suggests a potential modulatory role in the arachidonic acid cascade. Leukotrienes are potent bronchoconstrictors and inflammatory mediators derived from this pathway. youtube.com

Effects on Cytokine Production (e.g., TNF-alpha)

Studies on theophylline have demonstrated its ability to suppress the production of pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-alpha). nih.govnih.gov Theophylline has been shown to reduce TNF-alpha release from blood monocytes and alveolar macrophages. nih.gov This suppression of TNF-alpha production is a significant anti-inflammatory effect, as TNF-alpha is a key mediator in the pathogenesis of asthma and other inflammatory conditions. nih.gov Furthermore, theophylline has been observed to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), which may contribute to its clinical efficacy by mitigating inflammation. nih.gov

The following table details the preclinical anti-inflammatory and immunomodulatory effects of related xanthine compounds.

| Cell Type | Inflammatory Mediator | Effect of Xanthine Derivatives |

| Mast Cells | Histamine | Inhibition of release nih.gov |

| Mast Cells | Leukotrienes | Potential for inhibition |

| Monocytes/Macrophages | TNF-alpha | Inhibition of production nih.govnih.gov |

| Peripheral Blood Mononuclear Cells | IL-10 | Increased production nih.gov |

Impact on Inflammatory Cell Apoptosis (e.g., T cells, Neutrophils)

The immunomodulatory effects of methylxanthines, such as theophylline, a compound closely related to this compound, extend to the regulation of inflammatory cell lifespan through the induction of apoptosis. This programmed cell death is a crucial mechanism for the resolution of inflammation, and its modulation can significantly impact the inflammatory response.

T cells: Theophylline has been demonstrated to induce apoptosis in T-lymphocytes, thereby reducing their survival. nih.gov This effect is thought to be mediated, at least in part, through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). nih.gov Elevated cAMP levels can, in turn, activate pathways that promote apoptosis. Specifically, high concentrations of theophylline have been shown to inhibit the proliferation of both CD4+ and CD8+ T cells via PDE4 inhibition. nih.gov Furthermore, low-dose theophylline treatment in asthmatic patients has been associated with a decrease in the number of T-lymphocytes in the airways, suggesting a role in reducing the trafficking and survival of these inflammatory cells at the site of inflammation. nih.gov

Neutrophils: In contrast to its effects on T-cells, the pro-apoptotic action of theophylline on neutrophils appears to be independent of PDE inhibition and cAMP elevation. jci.org Instead, the primary mechanism is believed to be the antagonism of adenosine A2A receptors. nih.gov Adenosine, which is often present at inflammatory sites, typically inhibits neutrophil apoptosis. By blocking the A2A receptor, theophylline counteracts this survival signal, thereby promoting neutrophil apoptosis. nih.gov This effect is dose-dependent and has been observed to be additive to other pro-apoptotic stimuli, such as the Fas antibody. jci.orgnih.gov

Research has provided quantitative data on the impact of theophylline on neutrophil apoptosis. For instance, one study demonstrated that a therapeutic concentration of theophylline (0.1 mM) significantly increased the percentage of delayed apoptosis in neutrophils that had been treated with granulocyte-macrophage colony-stimulating factor (GM-CSF), from 18% to 38%. jci.org Another study showed that 1 mM of theophylline increased the apoptosis of control neutrophils to 38% and that of Fas antibody-treated neutrophils to 90%. jci.org

The following table summarizes the differential effects of theophylline on T cell and neutrophil apoptosis:

| Cell Type | Primary Mechanism of Theophylline-Induced Apoptosis | Key Research Findings |

| T cells | Phosphodiesterase (PDE) inhibition, leading to increased intracellular cAMP. nih.gov | - High concentrations inhibit CD4+ and CD8+ cell proliferation via PDE4 inhibition. nih.gov- Low-dose treatment reduces T-lymphocyte numbers in the airways of asthmatics. nih.gov |

| Neutrophils | Adenosine A2A receptor antagonism. nih.gov | - The pro-apoptotic effect is independent of cAMP levels. jci.org- Theophylline (0.1 mM) increased GM-CSF-delayed neutrophil apoptosis from 18% to 38%. jci.org- Theophylline (1 mM) increased apoptosis of control neutrophils to 38% and Fas antibody-treated neutrophils to 90%. jci.org |

Influence on Diaphragmatic Muscle Contraction and Calcium Uptake

Methylxanthines, including theophylline, have been shown to exert a positive inotropic effect on respiratory muscles, particularly the diaphragm. nih.govnih.gov This action is significant in conditions associated with respiratory muscle fatigue. The influence of these compounds on diaphragmatic muscle contraction is intricately linked to their effects on intracellular calcium dynamics.

Studies have consistently demonstrated that theophylline improves the contractility of the diaphragm and can reverse or prevent fatigue. nih.gov In human subjects, aminophylline (B1665990), a salt of theophylline, was found to increase the pressure generated by the diaphragm for a given level of electrical activity by an average of 15%. nih.gov This enhancement of contractility is attributed to the drug's influence on cellular calcium metabolism. nih.gov

Research on isolated rat diaphragms has shown that the increased contractility associated with theophylline is directly related to a significant increase in total tissue levels of 45Ca, without a corresponding change in cAMP levels. nih.gov This suggests that the primary mechanism is not related to phosphodiesterase inhibition in this context. The positive inotropic effect of theophylline and the associated increase in calcium levels can be blocked by calcium channel blockers like verapamil, further supporting the role of transmembrane calcium movement in this process. nih.gov

The proposed mechanism for this enhanced calcium uptake involves the antagonism of adenosine receptors on the surface of diaphragm muscle cells. nih.gov By blocking these receptors, theophylline is thought to facilitate an increase in calcium influx, leading to a stronger muscle contraction. nih.gov This effect is particularly beneficial in fatigued muscles, where theophylline has been shown to restore contractility. nih.gov

The table below summarizes the key findings regarding the influence of theophylline on diaphragmatic muscle function:

| Parameter | Effect of Theophylline | Proposed Mechanism | Supporting Evidence |

| Diaphragmatic Contractility | Increased | Enhanced calcium uptake and utilization. nih.gov | - 15% average increase in pressure generation for a given electrical activity. nih.gov- Reverses and prevents diaphragmatic fatigue. nih.gov |

| Intracellular Calcium (45Ca) Levels | Increased | Antagonism of adenosine receptors facilitating calcium influx. nih.govnih.gov | - Significant increases in 45Ca levels in perfused rat diaphragms. nih.gov- Effect blocked by calcium channel blockers. nih.gov |

| Intracellular cAMP Levels | No significant change | The primary mechanism is independent of phosphodiesterase inhibition in this tissue. nih.gov | - Increased contractility was not associated with changes in cAMP levels. nih.gov |

Structure Activity Relationship Sar Studies

Impact of the Quaternary Ammonium (B1175870) (Methiodide) Group on Biological Activity and Receptor Binding

The most significant structural feature of Etamiphyllin Methiodide, distinguishing it from its parent compound Etamiphyllin, is the presence of a quaternary ammonium group. This is formed by the addition of a methyl iodide (methiodide) to the tertiary amine of the diethylaminoethyl side chain at the N7 position. This modification introduces a permanent positive charge to the molecule.

This charge has a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties. For instance, quaternization of molecules like bromocriptine (B1667881) to form bromocriptine methiodide has been used as a strategy to limit penetration of the blood-brain barrier. nih.gov The permanent positive charge on the methiodide group increases the molecule's hydrophilicity and generally restricts its ability to cross lipid membranes, such as the blood-brain barrier, thereby confining its primary activity to the periphery. nih.gov This suggests that the biological effects of this compound are likely localized to peripheral tissues.

The concept of chirality is fundamental in pharmacology, as different stereoisomers (enantiomers) of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicities. biomedgrid.combiomedgrid.comresearchgate.net This is because biological targets like receptors and enzymes are themselves chiral, leading to stereoselective interactions. biomedgrid.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects. researchgate.net

The parent compound, Etamiphyllin, possesses a chiral center in its structure. Consequently, this compound is also a chiral molecule and can exist as a pair of enantiomers. While the principles of stereochemistry dictate that these enantiomers may have different pharmacological profiles, specific studies isolating the individual enantiomers of this compound and characterizing their respective activities were not found in the reviewed literature. Therefore, it is typically used and studied as a racemic mixture, where both enantiomers are present in equal amounts. biomedgrid.com

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt by rotating its single bonds. drugdesign.orgijpsr.com The preferred conformation of a drug molecule is crucial as it determines how well it can fit into and interact with the binding site of a biological receptor. ijpsr.com

For this compound, the flexible diethylaminoethyl side chain at the N7 position allows for multiple conformations. The presence of the bulky and permanently charged quaternary ammonium group is a key determinant of its interaction with receptors. This positive charge can form strong ionic bonds with negatively charged (anionic) sites on receptors, such as carboxylate groups from aspartic or glutamic acid residues.

While specific molecular dynamics simulations for this compound were not identified, studies on other ligands show that receptor binding is a dynamic process. nih.govrug.nl For instance, the binding of the anticholinergic drug tiotropium (B1237716) to muscarinic receptors involves interactions with both an orthosteric (primary) and an allosteric (secondary) site. rug.nlmonash.edu It is plausible that the charged head of this compound engages with an anionic pocket on its target receptor, while the xanthine (B1682287) core establishes other interactions, such as hydrogen bonds and van der Waals forces, which collectively determine its binding affinity and efficacy.

Comparative SAR with Parent Etamiphyllin and Other Xanthine Derivatives (e.g., Theophylline (B1681296), Caffeine)

This compound belongs to the xanthine class of compounds, which also includes the well-known substances Theophylline and Caffeine (B1668208). semanticscholar.orgwikipedia.org The core structure is a xanthine ring system, but modifications at the N1, N3, and N7 positions dramatically alter the pharmacological profile.

Theophylline (1,3-dimethylxanthine) and Caffeine (1,3,7-trimethylxanthine) are both central nervous system stimulants. semanticscholar.org Theophylline is a more potent bronchodilator and cardiac stimulant than caffeine. semanticscholar.org The key structural difference in Etamiphyllin is the replacement of the N7-methyl group with a much larger and more complex diethylaminoethyl substituent. This modification is further elaborated in this compound by the quaternization of the terminal amine.

The table below summarizes the key structural differences.

| Compound | N1-Substituent | N3-Substituent | N7-Substituent | Key Feature |

| Theophylline | Methyl (-CH₃) | Methyl (-CH₃) | Hydrogen (-H) | N7 is unsubstituted. |

| Caffeine | Methyl (-CH₃) | Methyl (-CH₃) | Methyl (-CH₃) | N7 has a small methyl group. |

| Etamiphyllin | Hydrogen (-H) | Hydrogen (-H) | Diethylaminoethyl (-CH₂CH₂N(C₂H₅)₂) | Large, basic side chain at N7. |

| This compound | Hydrogen (-H) | Hydrogen (-H) | Diethylaminoethyl methiodide (-CH₂CH₂N⁺(CH₃)(C₂H₅)₂) | Large, permanently charged quaternary ammonium side chain at N7. |

The large, charged N7-substituent in this compound makes it structurally distinct from Theophylline and Caffeine. While Theophylline and Caffeine are non-selective adenosine (B11128) receptor antagonists and phosphodiesterase inhibitors wikipedia.orgfarmaciajournal.com, the bulky and charged group in this compound likely alters its receptor binding profile significantly. Studies on other theophylline analogs have shown that modifying the N7 position can greatly influence neuroactivity. nih.gov The introduction of the permanent positive charge in this compound fundamentally changes its interaction capabilities compared to the tertiary amine of the parent Etamiphyllin, favoring strong ionic interactions over the hydrogen bonding potential of the unquaternized amine.

Computational Modeling and In Silico Approaches for SAR Prediction

In modern drug design, computational (in silico) methods are invaluable for predicting SAR, understanding drug-receptor interactions, and optimizing lead compounds. nih.gov These techniques include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling. mdpi.com

While specific computational studies on this compound were not found in the available literature, these methods could be applied to gain significant insights:

Molecular Docking: This technique could predict the preferred binding pose of this compound within the active site of a target receptor, such as adenosine or muscarinic receptors. It would help identify key interactions, particularly the role of the quaternary ammonium group in forming ionic bonds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-receptor complex over time, providing information on the stability of the binding pose and the conformational changes in both the ligand and the receptor upon binding. mdpi.com This would be particularly useful for understanding the flexibility of the N7-side chain.

Conformational Analysis: Computational methods can systematically explore the possible conformations of the flexible side chain of this compound to identify low-energy, biologically relevant shapes. rsc.org

These in silico approaches would allow for a rational exploration of how modifications to the this compound scaffold—such as altering the length of the alkyl chain or the substituents on the nitrogen—could impact binding affinity and biological activity, thereby guiding the synthesis of new, potentially more potent or selective analogs.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Studies

In Vitro Research Methodologies

In vitro studies represent the foundational stage of pharmacological investigation, providing insights into a compound's biological effects in a controlled, non-living environment. These methods are crucial for identifying primary mechanisms of action at the cellular and molecular level.

Cell-Based Assays for Receptor Binding and Functional Activity

Cell-based assays are pivotal for understanding how a drug interacts with cellular receptors to elicit a biological response. nih.gov These assays can be broadly categorized into binding and functional assays.

Receptor Binding Assays: These experiments quantify the affinity of a compound for a specific receptor. nih.gov A standard technique is the competitive radioligand binding assay, where Etamiphyllin methiodide would be made to compete against a known radioactive ligand that has a high affinity for a target receptor, such as adenosine (B11128) receptors. nih.govresearchgate.net The concentration at which this compound displaces 50% of the radioligand (the IC50 value) provides a measure of its binding affinity. nih.gov Modern, non-radioactive techniques like Surface Plasmon Resonance (SPR) also serve this purpose and can provide detailed kinetic data. nih.gov

Functional Assays: Following binding, functional assays measure the physiological consequence. For a xanthine (B1682287) derivative, a key functional assay would involve measuring the intracellular concentration of second messengers like cyclic AMP (cAMP). If this compound acts as an antagonist at adenosine receptors, it would be expected to block the receptor-mediated decrease in cAMP levels, and this change can be quantified using techniques like enzyme-linked immunosorbent assays (ELISA). nih.gov

Enzyme Assays for Phosphodiesterase Activity

A primary mechanism for many xanthine compounds is the inhibition of phosphodiesterase (PDE) enzymes. litfl.com These enzymes degrade cyclic nucleotides (cAMP and cGMP), so their inhibition leads to increased intracellular levels, promoting effects such as smooth muscle relaxation. litfl.comnih.gov

To evaluate this compound, enzyme assays using purified PDE isoforms would be necessary. nih.gov In these assays, the enzyme is incubated with its substrate in the presence of various concentrations of the inhibitor. The inhibitory potency is determined by measuring the reduction in substrate breakdown, often via luminescence or fluorescence-based methods that detect the remaining substrate or the product formed. arvojournals.org The results are typically expressed as an IC50 value or an inhibition constant (Ki), which helps to determine the compound's potency and selectivity across different PDE enzyme families. arvojournals.org

| Assay Type | Purpose | Key Parameters Measured | Example Application for this compound |

| Competitive Binding Assay | To determine binding affinity for a target receptor. | IC50, Ki | Measuring affinity for adenosine A1 and A2 receptors. |

| cAMP Functional Assay | To measure the biological effect of receptor binding. | EC50, Fold-change in cAMP | Assessing antagonism by measuring the blockade of adenosine-induced cAMP changes. |

| PDE Enzyme Assay | To determine inhibitory activity against PDE isoforms. | IC50, Ki | Quantifying inhibition of PDE3, PDE4, and PDE5 to understand potential for bronchodilation. |

Studies on Isolated Tissue Preparations (e.g., Airway Smooth Muscle)

To bridge the gap between molecular and whole-organism effects, pharmacologists utilize isolated tissue preparations. For a potential respiratory drug, strips of airway smooth muscle (e.g., from a guinea pig trachea) are suspended in an organ bath to measure muscle tension. mdpi.com

In a typical protocol, the muscle tissue is first contracted with a substance like histamine (B1213489) or methacholine (B1211447). Subsequently, this compound would be introduced to the bath in increasing concentrations to observe any relaxant effects. mdpi.com The resulting data would generate a concentration-response curve, allowing for the calculation of the compound's potency (EC50) and efficacy in relaxing airway smooth muscle, a critical indicator of bronchodilator potential. nih.govnih.gov

Spectrophotometric and Spectroscopic Studies of Molecular Interactions

Spectroscopic methods provide detailed information about the physical interaction between a drug and biological macromolecules.

UV-Visible and Fluorescence Spectroscopy: These techniques are employed to confirm the formation of a complex between a drug and a target like DNA or a protein. nih.gov When a drug binds to a macromolecule, it can cause shifts in the absorption or fluorescence spectra, which can be analyzed to calculate binding constants and stoichiometry. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of proteins and nucleic acids. An analysis of the CD spectrum of a protein like serum albumin in the presence and absence of this compound could reveal if the compound induces conformational changes upon binding. nih.gov Studies on the related compound aminophylline (B1665990) have used these techniques to confirm its mode of binding to DNA. nih.gov

Investigation of Drug-Drug Complexation in Aqueous Media

When drugs are co-administered, they have the potential to interact and form complexes in solution, which can alter their properties. Spectrophotometric methods, including Job's method of continuous variation, are used to investigate the formation, stoichiometry, and stability of such complexes. researchgate.net For instance, research has been conducted to examine the interaction between theophylline (B1681296) and ketotifen (B1218977) fumarate (B1241708) in an aqueous medium to determine their compatibility. researchgate.net Similar studies would be necessary for this compound to assess its interaction potential with other commonly prescribed medications.

In Vivo Research Methodologies (Non-Human Animal Models)

In vivo studies in non-human animal models are a mandatory step in preclinical development to assess a drug's efficacy and effects within a complex, living physiological system. nih.govmdpi.com

To evaluate a potential anti-asthmatic drug like this compound, an animal model of allergic asthma is often used. frontiersin.orgphytopharmajournal.com The guinea pig is a frequently chosen model due to the similarity of its respiratory response to humans. frontiersin.org In these models, animals are typically sensitized with an allergen, such as ovalbumin, and later challenged with the same allergen to induce bronchoconstriction, airway hyperresponsiveness, and inflammation. frontiersin.org The test compound would be administered before or after the allergen challenge, and its efficacy would be determined by measuring changes in respiratory function, such as a reduction in airway resistance or an improvement in lung compliance. frontiersin.org

| Animal Model | Purpose | Key Parameters Measured |

| Guinea Pig Model of Asthma | To assess in vivo bronchodilator and anti-inflammatory activity. | Airway resistance, lung compliance, inflammatory cell count in bronchoalveolar lavage fluid. |

| Rat Model of Pharmacokinetics | To determine absorption, distribution, metabolism, and excretion (ADME) profile. | Plasma concentration over time, half-life, bioavailability. |

Pharmacokinetic and Pharmacodynamic Research Preclinical and Theoretical Considerations

Theoretical Impact of Quaternary Ammonium (B1175870) Structure on Membrane Permeability and Distribution (e.g., Blood-Brain Barrier)

Etamiphyllin methiodide possesses a quaternary ammonium structure, which carries a permanent positive charge. This structural feature is critical in determining its ability to cross biological membranes. Unlike its tertiary amine precursor, etamiphylline (B1195060), the quaternized form exhibits significantly lower lipid solubility. Biological membranes, including the blood-brain barrier (BBB), are lipid-rich and selectively permeable, generally restricting the passage of charged, hydrophilic molecules.

Theoretically, the permanent cationic charge of this compound would severely limit its passive diffusion across lipid bilayers. Consequently, it is expected to have very poor penetration into the central nervous system (CNS). This is a common characteristic of quaternary ammonium compounds, which are often used to confer peripheral selectivity to drugs by preventing them from crossing the BBB. nih.govnih.gov For instance, studies on other quaternary compounds like naloxone (B1662785) methiodide confirm they are markedly less permeable to the BBB compared to their tertiary counterparts. nih.gov Therefore, the systemic effects of this compound are anticipated to be predominantly peripheral, with minimal direct action on the brain or cerebrospinal fluid.

Absorption Studies in Animal Models (e.g., Oral vs. Parenteral Routes)

Preclinical studies on the parent compound, etamiphylline (administered as etamiphylline camsylate), indicate that it is rapidly absorbed following both oral and parenteral (intramuscular) administration in various animal species. smolecule.com Research in dogs, horses, and calves has demonstrated that the maximum plasma concentration (Cmax) is directly proportional to the administered dose. smolecule.com

| Animal Species | Route of Administration | Observation | Reference |

|---|---|---|---|

| Dogs | Oral & Intramuscular | Rapidly absorbed. | smolecule.com |

| Horses | Oral & Intramuscular | Rapidly absorbed. | smolecule.com |

| Calves | Intramuscular & Oral | Rapidly absorbed; noted as effective only by oral route in one summary. | smolecule.comhpra.ie |

Distribution Patterns in Animal Tissues

Following absorption, the distribution of a drug throughout the body is a key pharmacokinetic parameter. For etamiphylline, studies in camels revealed a high apparent volume of distribution at a steady state (Vss/F) of 4.94 L/kg after intramuscular administration. nih.govshewaya.com This large value suggests extensive distribution of the drug from the plasma into body tissues. nih.govshewaya.com This is likely attributable to the lipid-soluble nature of the parent organic base, etamiphylline. nih.govshewaya.com Plasma protein binding for etamiphylline in camels was found to be approximately 65%. nih.govshewaya.com

As this compound is a charged molecule, its distribution pattern would theoretically differ from its parent compound. While it would distribute to well-perfused organs, its inability to readily cross lipid membranes would likely limit its entry into specific compartments, most notably the central nervous system, as discussed previously. Specific quantitative whole-body autoradiography (QWBA) or tissue concentration studies for this compound are not extensively documented in available literature. Such studies would be necessary to precisely map its accumulation in various organs and tissues. qps.comtaconic.com

Metabolic Pathways and Biotransformation in Preclinical Species (e.g., Cytochrome P450 Involvement)

The biotransformation of etamiphylline has been investigated in several animal species, revealing multiple metabolic pathways. The primary route of elimination is through metabolism rather than direct renal excretion. nih.govshewaya.com

Key metabolic reactions identified in preclinical species include:

N-deethylation: This is a major pathway, leading to the formation of desethyletamiphylline. This metabolite was identified as the main metabolite in both urine and plasma of horses and camels. nih.govnih.gov

Demethylation: The removal of a methyl group is another observed pathway, resulting in a metabolite with a molecular weight of 265, which has been detected in the urine and plasma of horses and camels. nih.govnih.gov

Ring N-dealkylation: This pathway leads to the formation of theophylline (B1681296), which was detected in small amounts in camel urine. nih.gov

N-oxidation: This reaction forms metabolites such as etamiphylline-N-oxide, which has been identified in greyhound urine.

Combined Deethylation and Demethylation: A minor metabolite resulting from both of these processes has also been proposed in horses. nih.gov

Etamiphylline is a derivative of theophylline, a methylxanthine. The metabolism of xanthines is known to involve the cytochrome P450 (CYP) enzyme system. wikipedia.orgnih.gov Although direct studies specifying the exact CYP isozymes responsible for etamiphylline metabolism are scarce, it is assumed that enzymes from the CYP1, 2, and 3 families, which are responsible for the biotransformation of most drugs, are involved. nih.govdrugbank.com For example, CYP1A2 is a key enzyme in the metabolism of other xanthines like caffeine (B1668208) and theophylline. drugbank.com DrugBank indicates that etamiphylline's metabolism can be affected by substances known to inhibit or induce CYP enzymes, further suggesting the involvement of this system. drugbank.com

| Metabolite | Metabolic Pathway | Species Detected In | Reference |

|---|---|---|---|

| Desethyletamiphylline | N-deethylation | Camels, Horses | nih.govshewaya.comnih.gov |

| Demethylated Etamiphylline | Demethylation | Camels, Horses | nih.govshewaya.comnih.gov |

| Theophylline | Ring N-dealkylation | Camels | nih.govshewaya.com |

| Etamiphylline-N-oxide | N-oxidation | Greyhounds | |

| Desethyl-demethyl-etamiphylline | N-deethylation & Demethylation | Horses | nih.gov |

Elimination Characteristics in Animal Models

Elimination of etamiphylline from the body occurs rapidly in several animal species, primarily through metabolic clearance. nih.govshewaya.com Pharmacokinetic studies have determined the elimination half-life (t½) in various models. In horses, the plasma elimination half-life is approximately 100 minutes, while in dogs and calves, it is shorter, at around 60 minutes. smolecule.comhpra.ie A study in camels reported a median terminal elimination half-life of 3.04 hours (182.4 minutes). nih.govshewaya.com

The apparent total body clearance (Cl/F) in camels was determined to be fast, with a median value of 1.27 L/h/kg. nih.govshewaya.com Renal clearance in this species was very low (0.005 and 0.004 L/h/kg in two camels), accounting for only about 0.29% of the total body clearance. nih.govshewaya.com This confirms that the elimination of etamiphylline is predominantly dependent on hepatic metabolism rather than excretion of the unchanged drug by the kidneys. nih.govshewaya.com

| Animal Species | Parameter | Value | Reference |

|---|---|---|---|

| Horses | Elimination Half-Life (t½) | ~100 minutes | smolecule.comhpra.ie |

| Dogs | Elimination Half-Life (t½) | ~60 minutes | smolecule.comhpra.ie |

| Calves | Elimination Half-Life (t½) | ~60 minutes | smolecule.comhpra.ie |

| Camels | Elimination Half-Life (t½) | 3.04 hours (median) | nih.govshewaya.com |

| Apparent Total Body Clearance (Cl/F) | 1.27 L/h/kg (median) | nih.govshewaya.com |

Correlation of Preclinical Pharmacokinetics with Pharmacodynamic Responses

Establishing a clear relationship between the concentration of a drug in the body over time (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is a crucial step in drug development. theraindx.com For etamiphylline, the primary pharmacodynamic effects are smooth muscle relaxation and stimulation of the heart and respiration. smolecule.comhpra.ie

Preclinical observations note that these pharmacodynamic effects are generally transient, lasting for a maximum of only one to two hours. smolecule.com This short duration of action appears to correlate well with the rapid elimination half-life observed in animal models like dogs, calves (approx. 60 minutes), and horses (approx. 100 minutes). smolecule.comhpra.ie The rapid clearance of the compound from the systemic circulation means that plasma concentrations fall below the minimum effective concentration relatively quickly, leading to a cessation of the pharmacological response.

Detailed PK/PD modeling studies, which mathematically link drug concentrations to the intensity and duration of the effect for this compound, are not widely available in the published literature. Such studies would be required to precisely define the exposure-response relationship and to predict optimal dosing regimens based on achieving and maintaining target concentrations for a desired pharmacodynamic outcome. nih.govlstmed.ac.uk

Drug Interactions and Polypharmacology: Mechanistic Insights

Studies on Interactions with Other Therapeutic Agents

Research into the interactions of Etamiphylline (B1195060) with other drugs has revealed several clinically relevant effects. These interactions can significantly impact the safety and efficacy of concurrent therapeutic regimens.

The metabolism of Etamiphylline can be influenced by a variety of drugs, leading to either increased or decreased serum concentrations. drugbank.com For instance, substances that inhibit the cytochrome P450 enzyme system, which is responsible for metabolizing related xanthines like theophylline (B1681296), may increase Etamiphylline levels. drugbank.compharmaceutical-journal.com Conversely, inducers of these enzymes can decrease its concentration and efficacy. drugbank.comnih.gov

Co-administration of certain drugs may alter the metabolism of Etamiphylline. smolecule.com For example, candicidin (B1668254) has been noted to potentially decrease the metabolic rate of etamiphylline. smolecule.com Similarly, the metabolism of Etamiphylline can be decreased when combined with caffeine (B1668208). drugbank.com On the other hand, its metabolism may be increased when taken with drugs like canakinumab. drugbank.com

Etamiphylline can also affect the metabolism of other drugs. For example, it can decrease the metabolism of bromotheophylline. drugbank.com The table below summarizes some of the known drug interactions affecting Etamiphylline metabolism.

Table 1: Drug Interactions Affecting Etamiphylline Metabolism

| Interacting Drug | Effect on Etamiphylline | Mechanism |

|---|---|---|

| Ciprofloxacin | Increased serum concentration | Inhibition of metabolism drugbank.com |

| Citalopram | Decreased metabolism | Inhibition of metabolism drugbank.com |

| Clarithromycin | Decreased metabolism | Inhibition of metabolism drugbank.com |

| Carbamazepine | Decreased serum concentration | Increased metabolism drugbank.com |

| Abametapir | Increased serum concentration | Inhibition of metabolism drugbank.com |

| Abatacept | Increased metabolism | Induction of metabolism drugbank.com |

| Acyclovir | Decreased metabolism | Inhibition of metabolism drugbank.com |

| Armodafinil | Increased metabolism | Induction of metabolism drugbank.com |

| Asenapine | Decreased metabolism | Inhibition of metabolism drugbank.com |

| Caffeine | Decreased metabolism | Competitive inhibition drugbank.com |

| Candicidin | Decreased metabolic rate | Not specified smolecule.com |

This table is for informational purposes and is not exhaustive.

Etamiphylline's pharmacodynamic interactions are largely rooted in its mechanism of action as a methylxanthine. Like theophylline, it is believed to act as a non-selective adenosine (B11128) receptor antagonist. hpra.iewikipedia.org This antagonism can lead to interactions with drugs that also modulate adenosinergic pathways. For example, the therapeutic efficacy of adenosine can be diminished when used in combination with Etamiphylline. drugbank.com

Furthermore, due to its stimulant properties on the central nervous system (CNS), Etamiphylline should not be administered concomitantly with other CNS stimulants, as this could lead to additive adverse effects. hpra.ie The antagonistic effects of Etamiphylline on benzodiazepine (B76468) receptors have also been noted, potentially reducing the sedative and anxiolytic effects of benzodiazepines. pharmaceutical-journal.com

Table 2: Pharmacodynamic Interactions of Etamiphylline

| Interacting Drug Class | Effect of Interaction | Mechanistic Insight |

|---|---|---|

| Adenosine | Decreased efficacy of Adenosine | Competitive antagonism at adenosine receptors drugbank.com |

| CNS Stimulants | Increased risk of adverse effects | Additive stimulant effects hpra.ie |

| Benzodiazepines | Decreased sedative/anxiolytic effects | Antagonism of benzodiazepine effects drugbank.compharmaceutical-journal.com |

Investigation of Complexation Phenomena and Bioavailability in Preclinical Contexts

Preclinical studies in various animal species have provided insights into the pharmacokinetic profile of Etamiphylline, particularly its absorption and bioavailability. Etamiphylline camsylate is noted for being more water-soluble and less irritating to tissues compared to theophylline. hpra.ie

Studies in dogs, horses, and calves have shown that Etamiphylline is rapidly absorbed after both oral and intramuscular administration. smolecule.com The maximum plasma concentration (Cmax) achieved was directly proportional to the administered dose, indicating linear pharmacokinetics within the tested dose ranges. smolecule.com The elimination half-life of Etamiphylline was found to be relatively short, around 100 minutes in horses and approximately 60 minutes in dogs and calves, suggesting rapid clearance from the body. smolecule.com

In camels, after intramuscular administration, Etamiphylline also showed rapid clearance and a large volume of distribution. shewaya.com The majority of the drug's elimination is through metabolism rather than renal clearance, with only a small fraction of the administered dose being recovered unchanged in the urine. shewaya.com

While these studies confirm good bioavailability, specific research on "complexation phenomena" as a strategy to further enhance bioavailability is not extensively documented in the available literature for Etamiphylline.

Receptor Cross-Talk and Signal Cascade Modulation with Other Pathways

The primary mechanism of action for methylxanthines like Etamiphylline involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. hpra.iewikipedia.org Inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP), which mediates various cellular responses, including smooth muscle relaxation. hpra.ie

While direct studies on receptor cross-talk involving Etamiphylline are limited, the known mechanisms of the broader methylxanthine class suggest potential for such interactions. For instance, theophylline has been shown to activate histone deacetylase-2 (HDAC2). wikipedia.orgpharmgkb.org This action is distinct from its PDE inhibition and adenosine receptor antagonism and represents a significant anti-inflammatory pathway. pharmgkb.org This activation can modulate the transcription of inflammatory genes, suggesting a point of cross-talk with inflammatory signaling cascades. wikipedia.orgpharmgkb.org

Given that Etamiphylline shares structural and functional similarities with theophylline, it is plausible that it may also engage in similar signal cascade modulations, although specific research on Etamiphylline in this context is needed. smolecule.comhpra.ie The interaction with adenosine receptors also implies a modulation of signaling pathways regulated by this nucleoside, which are extensive and include pathways involved in inflammation and neurotransmission. wikipedia.org Furthermore, signaling cross-talk between receptor tyrosine kinases like EGFR/HER2 and other pathways such as Notch and Wnt has been identified as a mechanism for drug resistance in cancer therapy, highlighting the importance of understanding these complex interactions in pharmacology. nih.gov

Advanced Research Methodologies and Future Directions

Development of Novel In Vitro Human-Relevant Models (e.g., Organ-on-Chip)

The limitations of traditional two-dimensional (2D) cell cultures and animal models in predicting human responses to drugs are well-documented. pnas.org Organ-on-a-chip (OOC) technology has emerged as a groundbreaking alternative, offering microfluidic devices that recapitulate the complex three-dimensional (3D) microenvironments of human organs. researchgate.netpsu.edu These microphysiological systems can simulate organ-level functions, tissue-tissue interfaces, and physiological responses to chemical compounds. researchgate.net

While no specific studies have yet been published on the use of OOC models to evaluate Etamiphyllin methiodide, this technology presents a significant opportunity for future research. A lung-on-a-chip model, for instance, could provide invaluable insights into the compound's bronchodilatory effects and its interactions with various cell types of the respiratory system, such as bronchial epithelial cells and smooth muscle cells. Such a model would allow for real-time imaging and analysis of the biochemical and mechanical responses to this compound, offering a more nuanced understanding than what is achievable with conventional in vitro assays. mdpi.com

The potential applications of OOC technology in the study of this compound are summarized in the table below.

| Organ-on-Chip Model | Potential Research Application for this compound |

| Lung-on-Chip | Investigation of bronchodilatory mechanisms, anti-inflammatory effects, and cytotoxicity in a human-relevant lung microenvironment. |

| Liver-on-Chip | Elucidation of the metabolic pathways of this compound, including the identification of potential metabolites and assessment of hepatotoxicity. |

| Heart-on-Chip | Evaluation of the cardiac stimulant effects and potential cardiotoxicity, providing insights into its cardiovascular safety profile. |

| Multi-Organ-Chip | Analysis of the systemic effects of this compound, including its distribution, metabolism, and potential off-target effects across interconnected organ systems. |

Application of Systems Pharmacology and Network Analysis

Systems pharmacology is an interdisciplinary field that integrates experimental data with computational modeling to understand how drugs affect complex biological systems. nih.gov This approach moves beyond the "one drug, one target" paradigm to a more holistic view of drug action, considering the intricate network of interactions between a drug, its targets, and the broader biological pathways. nih.govauctoresonline.org

For this compound, a systems pharmacology approach could be instrumental in mapping its mechanism of action. As a xanthine (B1682287) derivative, it is known to inhibit phosphodiesterases and act as an adenosine (B11128) receptor antagonist. nih.gov A network analysis could reveal the downstream consequences of these interactions on various signaling pathways, potentially identifying novel targets and biomarkers associated with its therapeutic effects and side effects. By constructing a comprehensive network of the compound's interactions, researchers could predict its efficacy in different disease contexts and identify potential drug-drug interactions.

Predictive Computational and In Silico Tools in Drug Discovery

Computational and in silico tools are increasingly vital in modern drug discovery and development, offering rapid and cost-effective methods for predicting the properties and behavior of chemical compounds. acs.org These tools encompass a range of techniques, from molecular docking and dynamics simulations to quantitative structure-activity relationship (QSAR) models.

In the context of this compound, these computational approaches could be applied in several ways:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with its primary targets, such as different subtypes of phosphodiesterase and adenosine receptors. This could help in understanding its selectivity and in the design of new derivatives with improved potency and reduced off-target effects.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the drug-target complex over time, providing insights into the stability of the interaction and the conformational changes induced in the receptor. researchgate.net

ADME (Absorption, Distribution, Metabolism, and Excretion) Modeling: To predict the pharmacokinetic properties of this compound, helping to anticipate its behavior in the body and to design more effective drug delivery strategies.

While specific computational models for this compound are not yet prevalent, studies on related xanthine derivatives like theophylline (B1681296) have demonstrated the utility of these methods in predicting membrane permeability and designing imprinted polymers. acs.orgresearchgate.net

Exploration of New Delivery Systems and Formulations for Preclinical Optimization

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but also on its formulation and delivery system. Advanced drug delivery systems can improve a drug's bioavailability, stability, and therapeutic index by controlling its release and targeting it to specific sites in the body.

Controlled-release formulations are designed to release a drug at a predetermined rate, thereby maintaining a constant drug concentration in the body over an extended period. This can lead to improved patient compliance and a reduction in side effects. For a compound like this compound, which likely has a relatively short half-life similar to other xanthines, developing a controlled-release formulation could be highly beneficial. mums.ac.ir Studies on the related xanthine derivative dyphylline (B1671006) have shown the feasibility of creating controlled-release matrix tablets using various polymers. researchgate.net Future research could focus on developing similar oral or parenteral controlled-release formulations for this compound, potentially using biodegradable polymers.

Micro- and nanosystems represent a promising frontier in drug delivery, offering the potential for targeted delivery to specific tissues or cells, thereby maximizing therapeutic efficacy while minimizing systemic side effects.

Microparticles: These are particles ranging from 1 to 1000 µm in diameter and can be formulated to encapsulate drugs for controlled release. nih.gov Research on theophylline has demonstrated the successful encapsulation in microparticles made from polymers like ethylcellulose and chitosan (B1678972) to achieve sustained release. psu.edumums.ac.irju.edu.jo Similar microparticulate systems could be developed for this compound to enhance its therapeutic profile.

Nanosystems: Nanoparticles, typically less than 100 nm in size, can offer even greater advantages in terms of tissue penetration and cellular uptake. Studies have explored the use of nanoparticles for the delivery of theophylline, including collagen-based nanoparticles for pulmonary delivery and gold nanoparticles for sensing applications. nih.govrsc.orgmdpi.com The development of this compound-loaded nanoparticles could open up new avenues for its use, potentially in targeted cancer therapy or for more efficient delivery to the lungs in respiratory diseases. Research on other xanthine derivatives has shown that encapsulation in PLGA-mPEG nanoparticles is a viable strategy for controlled release of drugs with low aqueous solubility. nih.gov

Hypothesized Research Applications Beyond Established Uses

The known mechanisms of action of xanthine derivatives, including phosphodiesterase inhibition and adenosine receptor antagonism, suggest a broader therapeutic potential for this compound beyond its traditional use as a bronchodilator. nih.govrxlist.com

Future research could explore the following hypothesized applications:

Anti-inflammatory Effects: The immunomodulatory actions of theophylline, such as the inhibition of inflammatory cytokine synthesis, suggest that this compound could have potential as an anti-inflammatory agent in conditions like chronic obstructive pulmonary disease (COPD) or even in certain autoimmune disorders. researchgate.net

Neuroprotective Effects: Adenosine receptor modulation plays a role in various neurological processes. Investigating the effects of this compound on neuronal function could reveal potential applications in neurodegenerative diseases. researchgate.net

Cardiovascular and Musculoskeletal Disorders: Recent research has highlighted the role of xanthine derivatives in modulating ryanodine (B192298) receptors, which are crucial for muscle contraction. pnas.org This opens up the possibility of exploring this compound for the treatment of cardiac and musculoskeletal weakness disorders. pnas.org

Oncology: Some xanthine derivatives have been investigated for their potential as anti-cancer agents. researchgate.net Future studies could assess the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines.

Methodological Advancements in Preclinical Research for Efficacy Assessment

Modern preclinical research has seen a significant evolution in the methods used to assess the efficacy of new chemical entities. These advancements aim to provide more predictive and mechanistically informative data before a compound proceeds to clinical trials. For a compound like this compound, with its expected effects on the respiratory and cardiovascular systems, a comprehensive preclinical assessment would likely involve a combination of sophisticated in vitro and in vivo models.

In Vitro Models:

Advanced in vitro systems have moved beyond simple cell cultures to more complex and physiologically relevant models. These can include: